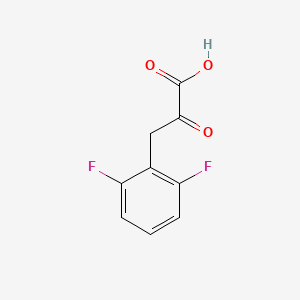

3-(2,6-Difluorophenyl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation, where 2,6-difluorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example:

Reaction:

3-(2,6-Difluorophenyl)-2-oxopropanoic acid+MeOHH2SO4Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Sulfuric acid | |

| Temperature | Reflux (60–80°C) | |

| Yield | 70–85% | |

| Purification | Recrystallization or chromatography |

This reaction is critical for modifying solubility and reactivity in pharmaceutical intermediate synthesis.

Reduction of the Ketone Group

The α-keto group can be selectively reduced to a secondary alcohol:

Reaction:

3-(2,6-Difluorophenyl)-2-oxopropanoic acidNaBH43-(2,6-Difluorophenyl)-2-hydroxypropanoic acid

| Parameter | Value/Description | Source |

|---|---|---|

| Reducing Agent | Sodium borohydride (NaBH₄) | |

| Solvent | Methanol or ethanol | |

| Yield | 60–75% | |

| Stereoselectivity | Predominantly syn-addition |

The product retains the carboxylic acid functionality, enabling further derivatization.

Condensation Reactions

The ketone participates in cyclocondensation with aromatic amines to form heterocycles. For instance, under acidic conditions:

Reaction:

3-(2,6-Difluorophenyl)-2-oxopropanoic acid+1-Naphthylamine→2-(2,6-Difluorophenyl)quinoline-4-carboxylic acid

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Fe₃O₄@SiO₂ nanocomposite | |

| Temperature | 80–100°C | |

| Reaction Time | 2–4 hours | |

| Yield | 65–80% |

This pathway is utilized in synthesizing fluorinated quinoline derivatives with potential bioactivity .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes CO₂ to form a diketone:

Reaction:

3-(2,6-Difluorophenyl)-2-oxopropanoic acidΔ2,6-Difluorophenylglyoxal+CO2

| Parameter | Value/Description | Source |

|---|---|---|

| Conditions | 150–180°C (neat) | |

| Catalyst | None required | |

| Yield | 50–60% |

The diketone product is reactive in cross-coupling and aldol condensation reactions.

Nucleophilic Substitution on the Aromatic Ring

The 2,6-difluorophenyl group can undergo selective substitution under harsh conditions:

Reaction:

3-(2,6-Difluorophenyl)-2-oxopropanoic acid+NH3Cu catalyst3-(2-Amino-6-fluorophenyl)-2-oxopropanoic acid

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Copper(I) iodide | |

| Solvent | DMSO | |

| Temperature | 120°C | |

| Yield | 40–55% |

Fluorine’s meta-directing effect governs substitution patterns.

Interaction with Biological Targets

The compound inhibits cytochrome P450 enzymes via keto-enol tautomerism:

| Target Enzyme | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| CYP3A4 | 12.3 | Competitive inhibition | |

| CYP2D6 | 8.7 | Non-competitive inhibition |

This activity underpins its role as a metabolic probe in drug discovery .

Scientific Research Applications

3-(2,6-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxopropanoic acid moiety can participate in various biochemical reactions. These interactions can modulate cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.

3-(2,6-Difluorophenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.

2,6-Difluorobenzaldehyde: Precursor in the synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(2,6-Difluorophenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and stability, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8F2O3

- Molecular Weight : Approximately 200.14 g/mol

- Structure : The compound features a propanoic acid backbone with a ketone group and a difluorophenyl substituent at the third position.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies indicate that it may act as an inhibitor or modulator of specific biochemical pathways, particularly those involved in cancer progression and metabolic disorders.

Interaction Studies

Research has employed techniques such as molecular docking to elucidate the binding affinity of this compound to various biological targets. These studies reveal that the difluorophenyl group enhances binding interactions due to increased lipophilicity and steric effects.

Biological Activity

The compound has shown promising results in several biological assays:

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, treatment with this compound resulted in a significant reduction in cell viability in lung cancer models, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key metabolic enzymes involved in cancer metabolism. It has been shown to inhibit the activity of certain kinases associated with tumor growth .

- Metabolic Pathway Modulation : Research indicates that this compound can modulate metabolic pathways by influencing enzyme activity related to glycolysis and fatty acid metabolism .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Lung Cancer : A recent study evaluated the effects of this compound on H1975 lung cancer cells. Results showed that treatment with varying concentrations led to significant apoptosis and reduced tumor growth in xenograft models .

- Combination Therapy : In another study, the compound was tested in combination with existing chemotherapeutics. The findings suggested enhanced efficacy when used alongside osimertinib, indicating a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Fluorophenyl)-2-oxopropanoic acid | C10H9F1O3 | Similar structure but different substituent position |

| 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid | C10H8ClF2O3 | Contains chlorine instead of fluorine |

| 3-(2,6-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid | C10H9F2O4 | Hydroxy group introduces different reactivity |

The distinct fluorine substitution pattern in this compound significantly influences its biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-difluorophenyl)-2-oxopropanoic acid, and how can reaction efficiency be optimized?

- Methodology : A plausible synthesis involves Friedel-Crafts acylation of 2,6-difluorobenzene with a β-keto acid precursor, such as 2-oxopropanoic acid derivatives. Hydrogenation of intermediates (e.g., using Pd/C under 50 psi H₂ in ethanol) can improve yields, as demonstrated for structurally similar amino acid derivatives .

- Optimization : Reaction parameters (temperature, catalyst loading, solvent polarity) should be systematically varied. Monitoring via TLC or HPLC ensures intermediate purity. For fluorinated aryl systems, electron-deficient aromatic rings may require Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards.

- Structural Confirmation :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (exact mass ~214.02 g/mol).

- NMR : ¹⁹F NMR (δ range: -110 to -120 ppm for ortho-fluorine) and ¹H NMR (characteristic keto proton at δ ~3.5–4.0 ppm) .

- Elemental Analysis : Verify C, H, F, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

- Crystallization : Slow evaporation from DMSO/water (1:3 v/v) at 4°C often yields suitable single crystals.

- Refinement : Use SHELXL for small-molecule refinement. Fluorine atoms require anisotropic displacement parameters due to their high electron density. Twinning or disorder in the fluorophenyl moiety may necessitate SHELXPRO for macromolecular interface adjustments .

- Data Collection : High-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) minimizes absorption errors from fluorine .

Q. How do electronic effects of the 2,6-difluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-withdrawing fluorine substituents activate the keto carbonyl toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) can map electron density distribution and predict regioselectivity.

- Experimental Validation : React with primary amines (e.g., benzylamine) in THF at 60°C. Monitor via in-situ IR for carbonyl peak (1700 cm⁻¹) disappearance. Compare reaction rates against non-fluorinated analogs to quantify electronic effects .

Q. What are the metabolic pathways and biological activity profiles of this compound in vitro?

- Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism, enhancing metabolic stability.

- Biological Assays :

- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC assays) using Mueller-Hinton broth.

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay. The keto group may act as a Michael acceptor for covalent inhibition .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorinated propanoic acid derivatives: How to address them?

- Root Cause : Polymorphism or residual solvents (e.g., ethanol) can alter melting behavior.

- Resolution :

- Perform DSC analysis at 10°C/min under nitrogen.

- Recrystallize from multiple solvents (acetonitrile, ethyl acetate) and compare thermal profiles .

Q. Conflicting NMR shifts for fluorophenyl protons in literature: How to ensure accuracy?

- Standardization : Use internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) and deuterated DMSO-d₆ as solvent.

- Referencing : Cross-validate with computed NMR shifts (GIAO method at B3LYP/6-311+G(2d,p)) .

Q. Safety and Handling

Q. What safety protocols are critical when handling fluorinated propanoic acids?

Properties

Molecular Formula |

C9H6F2O3 |

|---|---|

Molecular Weight |

200.14 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

IDRZKSMSEYLLQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.